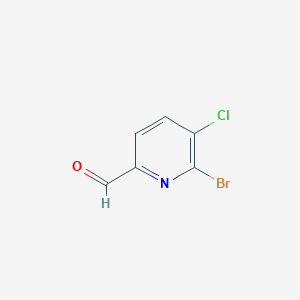![molecular formula C11H11N3 B1380529 [2,4'-Bipyridin]-3-ylmethanamine CAS No. 1255635-03-0](/img/structure/B1380529.png)
[2,4'-Bipyridin]-3-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4'-Bipyridin]-3-ylmethanamine, also known as 2,4'-bipyridyl, is an organic compound that is widely used in laboratory experiments and research. It is a colorless solid that is soluble in organic solvents, and is a member of the pyridine family of compounds. 2,4'-bipyridyl has been used in numerous scientific studies, ranging from organic synthesis to biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
- Alkali-metal Salts of Bipyridyl Radicals and Dianions : Research has shown the synthesis and detailed characterization of alkali-metal salts containing bipyridyl radical anions and dianions derived from reactions involving 2,2'- and 2,4'-bipyridine. These compounds were structurally characterized, revealing insights into the relationships between their electronic structures and metric data, enhancing our understanding of these moisture-sensitive species (Gore-Randall et al., 2009).
Photolabile Caging Groups
- Ruthenium(II) Bipyridyl Complexes : Demonstrated as photolabile protecting groups for amines, these complexes offer a strategic approach for releasing biologically active molecules upon light irradiation, showcasing their potential in controlled drug delivery and biological studies (Zayat et al., 2006).
Solar Energy Conversion
- Dye-Sensitized Solar Cells (DSCs) : Introducing 2,2′-bipyridine as an electrolyte additive in DSCs highlights its role in improving the thermal stability and performance of solar cells, presenting an alternative to conventional additives and contributing to the development of more efficient renewable energy technologies (Nguyen et al., 2018).
Luminescence Probes for Biological Applications
- Ruthenium(II) Complex-Based Luminescent Probes : The development of these probes for detecting hypochlorous acid in living cells exemplifies the application of 2,2'-bipyridine derivatives in bioimaging. These probes offer a means for visualizing cellular processes, underscoring the utility of bipyridine derivatives in medical diagnostics and research (Zhang et al., 2013).
Advanced Materials and Sensing
- Functionalized Bipyridine Ligands in Gold(III) Complexes : Investigating the biological properties of gold(III) compounds with modified bipyridine ligands offers insights into their potential as therapeutic agents and their interactions with biomolecules, contributing to the field of medicinal chemistry (Casini et al., 2010).
作用機序
Target of Action
It’s worth noting that bipyridine compounds are often used in the field of chemistry due to their ability to act as ligands, forming complexes with metal ions
Mode of Action
It’s known that the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor
Biochemical Pathways
The specific biochemical pathways affected by [2,4’-Bipyridin]-3-ylmethanamine are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help us understand how a compound like [2,4’-Bipyridin]-3-ylmethanamine might interact with various biological systems.
Pharmacokinetics
A structurally similar compound, (s)-1-((2′,6-bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (bms-986176/lx-9211), has been identified as a highly selective, cns penetrant, potent aak1 inhibitor with excellent central nervous system (cns) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat
Action Environment
The action of [2,4’-Bipyridin]-3-ylmethanamine, like many other compounds, can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other compounds, among others. Understanding how these factors influence the action of [2,4’-Bipyridin]-3-ylmethanamine can help optimize its use and potentially improve its efficacy and stability.
特性
IUPAC Name |
(2-pyridin-4-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJIFXLXYCLKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
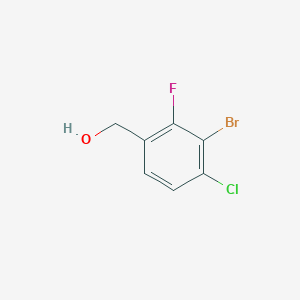
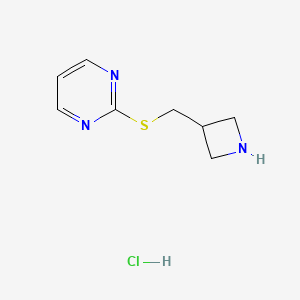
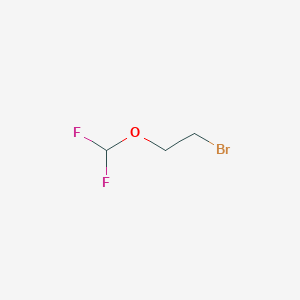
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)
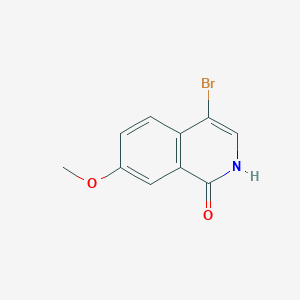



![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)
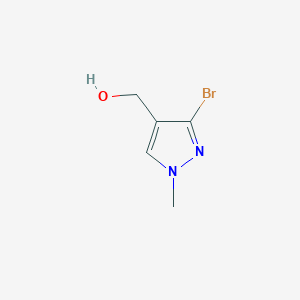
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

